molecular formula C24H19ClF3N3S2 B3036470 3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole CAS No. 344269-28-9

3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

Cat. No.: B3036470
CAS No.: 344269-28-9
M. Wt: 506 g/mol
InChI Key: TVNGVYYXEZZGHY-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Scientific Research Applications

Mediated Oxidative Cyclization

Triazole derivatives have been synthesized through mediated oxidative cyclization processes, indicating their potential in creating complex molecules with specific chemical structures. This process is crucial for developing pharmaceuticals and agrochemicals by introducing triazole rings into diverse molecular frameworks (Ali et al., 1997).

Oxidation Processes

The oxidation of polyfunctional sulfides, including triazole derivatives, showcases their reactivity and the ability to form sulfoxides, a functional group important in many drug molecules. This chemoselective oxidation process highlights the triazole's versatility in chemical transformations (Loginova et al., 2011).

Molecular Structure Analysis

The detailed molecular structure analysis of triazole derivatives, including dihedral angles and intermolecular interactions, provides insights into the compound's physical and chemical properties. Such structural characterizations are essential for understanding how these compounds interact with biological targets or other molecules in chemical reactions (Fun et al., 2011).

Catalyst- and Solvent-Free Synthesis

The catalyst- and solvent-free synthesis of triazole derivatives demonstrates an eco-friendly approach to chemical synthesis, reducing the use of hazardous solvents and energy-intensive conditions. This method aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical manufacturing (Moreno-Fuquen et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives show versatile biological activities because they are capable of binding in the biological system with a variety of enzymes and receptors .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N3S2/c25-20-12-8-17(9-13-20)14-32-16-22-29-30-23(31(22)21-4-2-1-3-5-21)33-15-18-6-10-19(11-7-18)24(26,27)28/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNGVYYXEZZGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
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3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

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